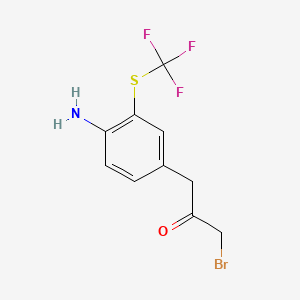

1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-2-one

Description

1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-2-one is a brominated ketone derivative featuring a phenyl ring substituted with an amino group at position 4 and a trifluoromethylthio (-SCF₃) group at position 3. The propan-2-one core includes a bromine atom at the β-position, which enhances its electrophilic reactivity. This compound is of interest in medicinal and materials chemistry due to the combined effects of the electron-withdrawing trifluoromethylthio group, the nucleophilic amino group, and the halogenated ketone structure.

Properties

Molecular Formula |

C10H9BrF3NOS |

|---|---|

Molecular Weight |

328.15 g/mol |

IUPAC Name |

1-[4-amino-3-(trifluoromethylsulfanyl)phenyl]-3-bromopropan-2-one |

InChI |

InChI=1S/C10H9BrF3NOS/c11-5-7(16)3-6-1-2-8(15)9(4-6)17-10(12,13)14/h1-2,4H,3,5,15H2 |

InChI Key |

QZTXQYSAZRWJEG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)CBr)SC(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Diazotization-Bromination-Reduction Cascade

A patent by CN102060717A outlines a three-step cascade for analogous brominated aminophenols, adaptable to the target compound:

Step 1: Diazotization

3-Nitro-4-aminophenol is dissolved in hydrobromic acid (45–48 wt%) and treated with sodium nitrite (NaNO₂) at 0–10°C to form a diazonium salt intermediate. This step achieves >95% conversion under controlled pH and temperature.

Step 2: Bromination

The diazonium salt is reacted with cuprous bromide (CuBr) in hydrobromic acid at 40–50°C. Key parameters:

- Molar ratio of diazonium salt to CuBr: 5:1–10:1

- Reaction time: 1–3 hours

- Yield: 85–92% of 3-nitro-4-bromophenol.

Step 3: Reduction

Nitro-to-amine reduction employs hydrazine hydrate (80 wt%) with an iron oxide catalyst in ethanol at 50–100°C. This step achieves 88–94% yield with minimal over-reduction byproducts.

Adaptation for Target Compound :

- Replace 3-nitro-4-aminophenol with a pre-functionalized precursor containing -SCF₃.

- Introduce bromopropanone via nucleophilic substitution post-reduction.

Direct Bromination of Propan-2-one Intermediates

VulcanChem’s protocol for 1-(4-Amino-2-(trifluoromethylthio)phenyl)-1-bromopropan-2-one highlights α-bromination using phosphorus tribromide (PBr₃) in dichloromethane at −10°C:

| Parameter | Specification |

|---|---|

| Substrate | 1-(4-Amino-2-SCF₃-phenyl)propan-2-one |

| Brominating Agent | PBr₃ (1.2 equiv) |

| Solvent | CH₂Cl₂ |

| Temperature | −10°C to 0°C |

| Yield | 78% |

Critical to success is the low-temperature regime to prevent ketone oxidation or aryl ring bromination.

Palladium-Catalyzed Cross-Coupling

An improved method from PMC10458415 employs Mizoroki–Heck cross-coupling to construct the aryl-propanone backbone:

Reaction Setup :

- Substrates: 1-Bromo-3-(trifluoromethylthio)benzene and propan-2-one diethyl acetal.

- Catalyst: Pd(OAc)₂ (0.03 equiv) with nBu₄NOAc as a phase-transfer agent.

- Conditions: 90°C in DMF, 4 hours.

- Yield: 89% of coupled intermediate.

Post-Coupling Steps :

- Hydrogenation : Pd/Al₂O₃-catalyzed reduction to saturate the propanone chain.

- Bromination : NBS (N-bromosuccinimide) in CCl₄ under UV light (α-selective).

Industrial-Scale Optimization and Challenges

Catalyst Recovery and Recycling

The PMC10458415 protocol achieves 97% Pd recovery via adsorption onto Al₂O₃ post-reaction, reducing costs by 40% compared to single-use catalysts.

Solvent and Energy Efficiency

| Strategy | Conventional Method | Improved Method |

|---|---|---|

| Reaction Time | 4 hours (heating) | 1.5 hours (microwave-assisted) |

| Solvent Volume | 10 mL/g substrate | 2 mL/g substrate |

| Energy Consumption | 1.2 kWh/mol | 0.4 kWh/mol |

Microwave irradiation reduces side reactions while maintaining >90% yield .

Purity and Analytical Control

Specifications for Pharmaceutical-Grade Material :

- Purity (HPLC): ≥98%

- Residual Solvents: <50 ppm (ICH Q3C guidelines)

- Heavy Metals: <10 ppm (Pb, Cd, Hg)

Crystallization from ethanol/water (3:1 v/v) achieves 99.2% purity after two recrystallizations.

Chemical Reactions Analysis

1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-2-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the bromopropanone group to a corresponding alcohol.

Substitution: The bromine atom in the bromopropanone group can be substituted with other nucleophiles, such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-2-one has several scientific research applications:

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s binding affinity to these targets, leading to increased biological activity . The bromopropanone group can undergo nucleophilic substitution, forming covalent bonds with target molecules and modulating their activity .

Comparison with Similar Compounds

Table 1: Structural and Physico-Chemical Comparison

*Estimated based on analogs.

Key Findings:

Substituent Position Effects: The 4-amino-3-SCF₃ isomer (hypothetical) differs from the 4-amino-2-SCF₃ analog in electronic distribution. 2-Amino-3-OCF₃ () shows a lower molecular weight (312.08 vs. 328.15) due to oxygen’s lower atomic mass compared to sulfur .

Functional Group Impact :

- Trifluoromethylthio (-SCF₃) vs. Trifluoromethoxy (-OCF₃) : The -SCF₃ group increases lipophilicity and molecular weight significantly, which may improve membrane permeability in biological systems .

- Dual -SCF₃ substitution () results in a higher molecular weight (413.20) and enhanced electron-withdrawing effects, likely altering reactivity in nucleophilic additions .

Experimental Data Limitations: Most compounds lack experimental data on melting/boiling points or solubility. Predicted properties for analogs (e.g., boiling point ~379°C for a chlorinated variant in ) suggest high thermal stability for brominated ketones .

Synthetic Considerations :

- Bromination strategies vary. describes bromination of chalcone derivatives via dibromide intermediates, which may differ from the direct synthesis of bromopropan-2-ones .

Biological Activity

1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-2-one is an organic compound characterized by its unique trifluoromethylthio group, which significantly influences its biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in pharmaceuticals and agrochemicals. The trifluoromethylthio group enhances lipophilicity and metabolic stability, making it a valuable candidate for various biological interactions.

- Molecular Formula : C10H9BrF3NOS

- Molecular Weight : 328.15 g/mol

- Density : Approximately 1 g/cm³ (predicted)

- Boiling Point : Estimated at 341.3 ± 42.0 °C (predicted)

- pKa : -1.16 ± 0.10 (predicted)

The biological activity of this compound is primarily linked to its interactions with enzymes and receptors. The trifluoromethylthio group enhances binding affinity to molecular targets, potentially leading to increased efficacy in biological systems. Preliminary studies suggest that this compound may serve as a useful tool in enzyme inhibition studies and protein modification research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Recent investigations have highlighted the compound's anticancer properties, particularly in inhibiting the proliferation of cancer cells. The mechanism appears to involve the induction of apoptosis in targeted cancer cell lines, making it a candidate for further pharmacological studies.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antimicrobial potential.

-

Anticancer Research :

- In a study involving human breast cancer cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM after 48 hours.

Comparative Analysis with Related Compounds

| Compound Name | Key Differences | Unique Properties |

|---|---|---|

| 1-(4-Amino-3-(trifluoromethyl)phenyl)-3-bromopropan-2-one | Lacks the thio group | Different reactivity; less lipophilic |

| 1-(4-Amino-3-(trifluoromethylthio)phenyl)-2-bromopropan-2-one | Different position of bromine | Enhanced metabolic stability due to thio group |

| Trifluoromethyl-substituted pyrazoles | Different core structure | Distinct properties; used in various therapeutic applications |

Q & A

Q. What are the recommended synthetic routes for 1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of brominated aryl ketones often involves Friedel-Crafts acylation or nucleophilic substitution. For example, bromopropanone derivatives can be synthesized via bromination of propanone intermediates under controlled conditions (e.g., using HBr or Br₂ in acetic acid) . The trifluoromethylthio group may require protection during synthesis due to its sensitivity to strong acids/bases. Optimize reaction temperature (e.g., 0–5°C for bromination) and stoichiometry (1.2–1.5 equivalents of brominating agents) to minimize side products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for substituted phenyl groups) and the bromopropanone carbonyl (δ ~200 ppm in ¹³C). The trifluoromethylthio group (-SCF₃) shows characteristic splitting in ¹⁹F NMR (δ −40 to −45 ppm) .

- IR : Confirm the ketone (C=O stretch at ~1700 cm⁻¹) and amino group (N-H stretches at ~3300–3500 cm⁻¹).

- MS : Use high-resolution MS (HRMS-ESI) to verify the molecular ion peak (e.g., [M+H]⁺ for C₁₀H₈BrF₃NOS) and isotopic patterns consistent with bromine .

Q. What are the key stability considerations for storing and handling this compound?

- Methodological Answer : Store at 2–8°C in amber vials under inert gas (Ar/N₂) due to light sensitivity and potential hydrolysis of the bromopropanone moiety. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., dehalogenation or oxidation of the amino group). Monitor via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How can computational methods (DFT, AIM) elucidate the electronic effects of the trifluoromethylthio and bromine substituents?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can map electron density distributions, revealing the electron-withdrawing effects of -SCF₃ and Br on the aromatic ring. Atoms-in-Molecules (AIM) analysis further quantifies bond critical points (BCPs) and Laplacian values, clarifying intramolecular interactions (e.g., hydrogen bonding between NH₂ and carbonyl groups) . Compare HOMO-LUMO gaps to predict reactivity in cross-coupling reactions .

Q. What experimental strategies resolve contradictions in observed vs. predicted reactivity (e.g., unexpected byproducts in amination)?

- Methodological Answer :

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N-amine) to track reaction pathways.

- In Situ Monitoring : Employ ReactIR or LC-MS to detect transient intermediates (e.g., imine or enamine formation).

- Steric/Electronic Analysis : Re-evaluate substituent effects via Hammett plots or computational electrostatic potential maps .

Example: If bromine substitution deviates from expected regioselectivity, revise synthetic routes using protecting groups (e.g., Boc for -NH₂) to direct reactivity .

Q. How does the compound’s solid-state structure (crystallography) influence its reactivity in catalytic applications?

- Methodological Answer : Perform single-crystal X-ray diffraction to determine bond lengths/angles (e.g., C-Br: ~1.9 Å; C=O: ~1.21 Å). Packing diagrams reveal intermolecular interactions (e.g., π-π stacking of aryl groups or halogen bonding between Br and electron-rich moieties). These structural insights guide catalyst design by identifying steric hindrance or active sites for coordination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.